3,5-Dichloro-3'-methylbenzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZDFCOYCSYRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation in Academic Research
Vibrational Spectroscopy for Molecular Structure Assignment
No specific FT-IR spectra or detailed vibrational band assignments for 3,5-Dichloro-3'-methylbenzophenone have been reported in the reviewed scientific literature.
There is no available information on the Raman spectrum or normal co-ordinate analysis of this compound in academic publications.
Mass Spectrometric Techniques for Molecular Fragmentation Analysis
A detailed mass spectrometric analysis, including the identification of the molecular ion peak and characteristic fragmentation patterns for this compound, is not available in the reviewed literature.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Electronic spectroscopy, encompassing absorption and emission techniques, provides valuable insights into the electronic structure of a molecule and the transitions that can occur between its electronic energy levels.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For organic molecules like this compound, this absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org
The UV-Vis spectrum of benzophenone (B1666685) and its derivatives is characterized by two main types of electronic transitions:
π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy transitions, resulting in strong absorption bands in the shorter wavelength region of the UV spectrum. libretexts.org
n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair electrons on the carbonyl oxygen) to an antibonding π* orbital of the carbonyl group. libretexts.orglibretexts.org These are lower in energy and thus occur at longer wavelengths, but are typically much weaker in intensity compared to π → π* transitions. libretexts.org
The presence of substituents on the benzophenone core, such as the two chlorine atoms and the methyl group in this compound, can influence the position (λ_max) and intensity of these absorption bands through electronic and steric effects.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Description | Expected Wavelength Region | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | Electron excitation from a bonding π orbital to an antibonding π* orbital. | ~250-280 nm | High (ε > 10,000 L mol⁻¹ cm⁻¹) |
| n → π | Electron excitation from a non-bonding orbital on the carbonyl oxygen to an antibonding π orbital. | ~330-360 nm | Low (ε < 1,000 L mol⁻¹ cm⁻¹) |
Note: The values are estimates based on the parent benzophenone structure and are subject to solvent effects and the specific electronic influence of the substituents.
Following the absorption of light and promotion to an excited singlet state (S₁), a molecule can return to the ground state (S₀) via several pathways. Two of these pathways involve the emission of light: fluorescence and phosphorescence.
Fluorescence is the emission of a photon as the molecule relaxes from the lowest excited singlet state (S₁) to the ground singlet state (S₀). This process is spin-allowed and occurs very rapidly, typically on the nanosecond timescale.
Phosphorescence is the emission of a photon during a transition from an excited triplet state (T₁) to the ground singlet state (S₀). This transition is spin-forbidden, meaning it has a much lower probability of occurring. Consequently, phosphorescence is a much slower process, with lifetimes ranging from microseconds to seconds.
Benzophenone and its derivatives are well-known for their highly efficient intersystem crossing (ISC) from the initially populated S₁ state to the T₁ state. This efficiency means that fluorescence is often very weak or non-existent, while phosphorescence can be quite strong, especially at low temperatures or in rigid matrices where non-radiative decay pathways are minimized. The study of these emission properties provides information about the nature and energy of the excited triplet state, which is crucial for understanding the photochemical behavior of these compounds.
Table 4: Predicted Emission Properties for this compound
| Property | Description | Expected Observation |
|---|---|---|
| Fluorescence | Emission from S₁ → S₀ transition. | Very weak or negligible due to efficient intersystem crossing. |
| Intersystem Crossing (ISC) | Transition from S₁ to T₁ state. | Highly efficient, characteristic of the benzophenone chromophore. |
| Phosphorescence | Emission from T₁ → S₀ transition. | Observable, particularly at low temperatures. Emission will be at a longer wavelength (lower energy) than the n → π* absorption. |
| Excited State | The nature of the lowest emitting state. | The lowest triplet state (T₁) is typically of n,π* character. |
Photochemistry and Photophysical Processes of Halogenated Methylbenzophenones
Excited State Dynamics and Energy Transfer Mechanisms
The initial absorption of light by a benzophenone (B1666685) molecule leads to the formation of an excited singlet state (S1), which is typically of n-π* character. This state is short-lived and rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T1). bgsu.edu The efficiency of this process is a key determinant of the subsequent photochemical reactions.
Intersystem Crossing (ISC) Processes and Triplet State Formation
For benzophenone and its derivatives, the intersystem crossing from the initially populated singlet excited state (S1) to the triplet manifold is a remarkably efficient process, with a quantum yield approaching unity. bgsu.edu This high efficiency is attributed to the small energy gap between the S1 (n,π) and a higher-lying T2 (π,π) state, which facilitates the transition, followed by rapid internal conversion to the lowest triplet state, T1 (n,π*).
The presence of halogen atoms, such as chlorine in the 3,5-positions of 3,5-dichloro-3'-methylbenzophenone, is known to enhance the rate of intersystem crossing due to the heavy-atom effect. This effect promotes spin-orbit coupling, which is crucial for the spin-forbidden singlet-triplet transition. The methyl group at the 3'-position is not expected to significantly alter the fundamental ISC mechanism but may have a minor influence on the excited state energies and geometries.
Characterization of Singlet (S1, S2) and Triplet (T1) Electronic States
The electronic states of benzophenones are well-characterized. The lowest excited singlet state (S1) and triplet state (T1) are typically of n-π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. A higher-lying singlet state (S2) and triplet state (T2) of π-π* character also play a role in the photophysics.
For this compound, the following characteristics of its electronic states are anticipated:
S1 State: A short-lived n-π* singlet state. Its energy can be estimated from the onset of the UV-Vis absorption spectrum.
T1 State: The lowest triplet state, also of n-π* character. This is the key reactive state in photoreduction reactions. Its energy and lifetime are critical parameters. The chlorine substituents are expected to slightly lower the T1 energy and significantly shorten its lifetime compared to unsubstituted benzophenone due to enhanced spin-orbit coupling. The methyl group's effect on the T1 energy is likely to be minor.
Transient Absorption: The triplet state of benzophenones exhibits a characteristic transient absorption spectrum in the visible region, which is a powerful tool for studying its kinetics. For this compound, a transient absorption spectrum with a maximum around 530 nm would be expected, similar to other benzophenones. bgsu.edu
Table 1: Expected Trends in Photophysical Properties of Substituted Benzophenones
| Compound | Expected T1 Lifetime | Expected Intersystem Crossing Rate |
| Benzophenone | Reference | Reference |
| 3,5-Dichlorobenzophenone | Shorter than benzophenone | Faster than benzophenone |
| 3'-Methylbenzophenone | Similar to or slightly longer than benzophenone | Similar to benzophenone |
| This compound | Shorter than benzophenone and 3'-methylbenzophenone | Faster than benzophenone and 3'-methylbenzophenone |
Photoreduction Reactions of Benzophenones
One of the most characteristic photochemical reactions of benzophenones is their photoreduction in the presence of a hydrogen-donating solvent, leading to the formation of benzopinacol.
Mechanistic Pathways of Benzopinacol Formation
The accepted mechanism for the photoreduction of benzophenone involves the following steps:
Photoexcitation and Intersystem Crossing: The benzophenone molecule absorbs a photon and is excited to the S1 state, followed by efficient intersystem crossing to the T1 state.
Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from a suitable donor (e.g., isopropanol) to form a ketyl radical.
Dimerization: Two ketyl radicals then dimerize to form the stable product, benzopinacol.
The substituents on the benzophenone ring can influence the rate of hydrogen abstraction. Electron-withdrawing groups, such as chlorine, generally increase the reactivity of the n-π* triplet state towards hydrogen abstraction, which would be expected to enhance the photoreduction rate of this compound. acs.org The methyl group, being weakly electron-donating, might have a slight counteracting effect, but the influence of the two chlorine atoms is likely to be dominant.
Determination of Photoreduction Quantum Efficiency
The quantum yield (Φ) of photoreduction is a measure of the efficiency of the photochemical process. It is defined as the number of molecules of reactant consumed per photon absorbed. For benzophenone in isopropanol (B130326), the quantum yield of photoreduction can be close to 2, which is explained by a chain reaction mechanism where the ketyl radical from the solvent can reduce a ground-state benzophenone molecule. bgsu.edu
The quantum yield for this compound is expected to be influenced by its substituents. The electron-withdrawing chlorine atoms would likely increase the intrinsic reactivity of the triplet state, potentially leading to a higher quantum yield compared to unsubstituted benzophenone, assuming similar efficiencies of the subsequent steps. However, without experimental data, this remains a qualitative prediction.
Table 2: Anticipated Factors Influencing Photoreduction Quantum Efficiency
| Factor | Influence on Quantum Yield | Expected Effect for this compound |
| Intersystem Crossing Efficiency | Higher efficiency leads to a higher quantum yield. | High, due to the inherent nature of benzophenones and the heavy-atom effect of chlorine. |
| Triplet State Reactivity | Higher reactivity towards H-abstraction increases the quantum yield. | Enhanced by the electron-withdrawing chlorine atoms. |
| Ketyl Radical Stability | Stability of the resulting ketyl radical can influence the reaction thermodynamics. | Influenced by both chloro and methyl substituents. |
| Solvent | A good hydrogen donor is essential for high quantum yield. | Standard hydrogen-donating solvents like isopropanol would be effective. |
Impact of Solvent Polarity and Environment on Photoreduction
The solvent plays a crucial role in the photoreduction of benzophenones, not only as a hydrogen donor but also through its polarity. In non-polar solvents, the lowest excited triplet state is typically the reactive n-π* state. However, in polar solvents, the energy of the π-π* triplet state can be lowered, potentially becoming the lowest excited state. A π-π* triplet state is generally less reactive towards hydrogen abstraction, which can lead to a decrease in the photoreduction quantum yield. acs.org
For this compound, it is expected that in non-polar, hydrogen-donating solvents like cyclohexane (B81311) or isopropanol, photoreduction would be efficient. In more polar solvents, a decrease in the photoreduction efficiency might be observed if the solvent polarity is sufficient to cause a state inversion.
Photoinduced Intramolecular Rearrangements and Cyclizations
Upon absorption of light, this compound can potentially undergo several intramolecular transformations, dictated by the nature of its excited state and the conformational flexibility of the molecule.
Investigations into Photo-Elbs Cyclization Analogues
The Photo-Elbs reaction, a classic photochemical cyclization of o-alkyl-substituted benzophenones to form dihydrophenanthrenes, provides a relevant framework for considering the reactivity of this compound. While the classic Photo-Elbs reaction involves an ortho-methyl group, the presence of a meta-methyl group in this compound makes a direct analogue of this reaction less likely. However, related intramolecular cyclizations can be envisaged. For instance, the Mallory reaction, the photocyclization of stilbenes to phenanthrenes, proceeds through a dihydrophenanthrene intermediate formed via an intramolecular 6π-electrocyclization. wikipedia.orgnih.gov By analogy, excitation of this compound could lead to an excited state with sufficient diradical character to facilitate intramolecular C-C bond formation, although the specific pathways and products would be highly dependent on the electronic and steric influences of the chloro and methyl substituents.
Photochemical Demethylation and Photooxidation Pathways
The methyl group on the benzophenone ring system is a potential site for photochemical modification. Photochemical demethylation can occur through various mechanisms, often initiated by hydrogen atom abstraction or photooxidation. In related systems, the oxidation of a methyl group can lead to the formation of hydroxymethyl and subsequently formyl or carboxyl derivatives. While specific studies on the photochemical demethylation of this compound are not prevalent, the general principles of photooxidation of alkylaromatics suggest that under aerobic conditions, the excited triplet state of the benzophenone moiety could initiate oxidation of the methyl group. This could proceed via energy transfer to molecular oxygen to form singlet oxygen, which then reacts with the methyl group, or through direct hydrogen atom abstraction from the methyl group by the excited ketone, followed by reaction with oxygen.
Photoinduced Intermolecular Reactivity of the Chemical Compound
The excited state of this compound is expected to be a potent species for initiating intermolecular reactions, a characteristic feature of benzophenones.
Hydrogen Atom Abstraction Reactions and Radical Intermediates
One of the most well-documented photoreactions of benzophenones is their ability to abstract hydrogen atoms from suitable donors. youtube.comibm.comucla.edu Upon excitation to its triplet state, the n,π* character of the carbonyl group imparts significant radical-like reactivity to the oxygen atom. This excited state can abstract a hydrogen atom from a solvent or other substrate molecule (R-H) to generate a ketyl radical and a substrate radical (R•).
For this compound, this process would lead to the formation of the corresponding dichloromethylphenyl ketyl radical. The efficiency of this hydrogen abstraction is influenced by the nature of the hydrogen donor and the electronic properties of the benzophenone. The presence of electron-withdrawing chloro substituents on one of the aromatic rings can enhance the electrophilicity of the excited carbonyl oxygen, potentially increasing the rate of hydrogen abstraction compared to unsubstituted benzophenone. The subsequent fate of the radical intermediates can involve dimerization, disproportionation, or further reactions with other molecules in the system.
Photosubstitution and Acid-Catalyzed Proton Exchange Reactions
The presence of chloro substituents on the aromatic ring opens up the possibility of photosubstitution reactions. In some halogenated aromatic compounds, excitation can lead to the cleavage of the carbon-halogen bond, either homolytically to form radical species or heterolytically to form ions, which can then be trapped by nucleophiles. The quantum yield and mechanism of such photosubstitution reactions are highly dependent on the solvent, the nature of the nucleophile, and the electronic structure of the excited state.
Furthermore, studies on related compounds like 3-methylbenzophenone (B1359932) have shown that in acidic aqueous solutions, photolysis can lead to deuterium (B1214612) exchange at the meta-methyl group. This "activation" of a seemingly remote methyl group is a fascinating example of how electronic excitation can dramatically alter the reactivity of a molecule. This process is not observed in neutral or organic solvents, highlighting the crucial role of acid catalysis in facilitating this specific proton exchange. It is plausible that this compound could undergo similar acid-catalyzed photochemical proton exchange reactions.
Influence of Halogen Substituents on Photoreactivity and Photophysics
The two chlorine atoms on the benzophenone skeleton exert a profound influence on the photophysical and photochemical properties of this compound.
The heavy-atom effect of chlorine is known to enhance the rate of intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to the triplet state (T₁). This generally leads to a higher triplet quantum yield and a decrease in fluorescence quantum yield. The triplet state is typically the reactive state for many of the photochemical processes discussed, including hydrogen atom abstraction and some cyclization reactions.
Below is a table summarizing the potential photochemical reactions of this compound based on analogies with related compounds.
| Reaction Type | Proposed Intermediate(s) | Potential Product(s) | Influencing Factors |
| Intramolecular Cyclization | Diradical species | Dihydrophenanthrene derivatives | Substituent position, excited state character |
| Photochemical Demethylation | Hydroxymethyl/formyl radical | 3,5-Dichloro-3'-formylbenzophenone | Oxygen presence, solvent |
| Hydrogen Atom Abstraction | Ketyl radical | Dichloromethylphenyl ketyl radical, Pinacol-type dimers | Hydrogen donor availability, solvent |
| Photosubstitution | Aryl radical/cation | Hydroxy or other nucleophile-substituted products | Nucleophile presence, solvent polarity |
| Acid-Catalyzed Exchange | Protonated excited state | Deuterated methyl group (in D₂O) | pH of the medium |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Structure and Conformation
Geometry Optimization and Conformational Analysis
No published studies containing data on the optimized geometry, bond lengths, bond angles, or dihedral angles for 3,5-dichloro-3'-methylbenzophenone were found. Such studies would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms in the molecule.
Vibrational Frequency Calculations and Spectroscopic Correlation
There are no available reports on the calculated vibrational frequencies for this compound. This type of analysis is used to predict the infrared and Raman spectra of a molecule, which can be correlated with experimental spectroscopic data for structural confirmation.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Prediction of Electronic Transitions and Absorption Spectra
Information regarding the predicted electronic transitions and the theoretical UV-Vis absorption spectrum for this compound is not available in the current body of scientific literature. TD-DFT calculations are a standard method for predicting these properties.
Characterization of Singlet and Triplet Excited States
There are no published findings on the characterization of the singlet and triplet excited states of this compound. This analysis is crucial for understanding the photophysical and photochemical behavior of the compound.
Frontier Molecular Orbital (FMO) Analysis
A frontier molecular orbital analysis, including the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis provides insights into the chemical reactivity and electronic properties of a molecule.
Chemical Reactivity and Mechanistic Studies
Electrophilic and Nucleophilic Reaction Pathways
The reactivity of 3,5-Dichloro-3'-methylbenzophenone in electrophilic and nucleophilic reactions is significantly influenced by its substituent pattern. The chlorine and methyl groups have opposing electronic effects, creating distinct reactive sites within the molecule.
The two chlorine atoms on one of the phenyl rings are potent electron-withdrawing groups (EWGs). EWGs decrease the electron density of the aromatic ring they are attached to, a phenomenon known as deactivation. studymind.co.ukstudypug.com This withdrawal of electron density occurs through the inductive effect, making the ring less nucleophilic and thus less susceptible to attack by electrophiles. studymind.co.ukyoutube.com Consequently, electrophilic aromatic substitution reactions on the 3,5-dichlorophenyl ring are significantly slower compared to unsubstituted benzene.
Conversely, these electron-withdrawing halogen atoms enhance the electrophilicity of the carbonyl carbon atom. By pulling electron density away from the carbonyl group, the chlorine atoms increase the partial positive charge on the carbon, making it a more favorable target for nucleophilic attack. libretexts.orgallstudiesjournal.com This effect renders this compound more reactive towards nucleophiles at the carbonyl center than unsubstituted benzophenone (B1666685). youtube.com
Table 1: Influence of Substituents on Aromatic Ring Reactivity
| Substituent | Ring Position | Electronic Effect | Impact on Electrophilic Aromatic Substitution |
|---|---|---|---|
| Two Chlorine atoms | 3,5- | Electron-withdrawing (Inductive) | Deactivating |
This table provides a summary of the expected influence of the substituents on the reactivity of the two separate aromatic rings towards electrophiles.
The central carbonyl group (C=O) is the primary site for nucleophilic addition reactions in benzophenones. allstudiesjournal.compdx.edu The electrophilicity of the carbonyl carbon in this compound is amplified by the two chlorine atoms, as discussed previously. Aromatic carbonyl compounds are generally less reactive than their aliphatic counterparts due to resonance stabilization with the phenyl rings. pdx.edustackexchange.com However, the deactivating effect of the chlorine atoms partially counteracts this, making the carbonyl group a prime target for a variety of nucleophiles.
Typical functionalization reactions involving the carbonyl group include:
Addition of Grignard Reagents: Reaction with organomagnesium halides (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup.
Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.
Formation of Imines and Related Derivatives: Condensation with primary amines yields imines (Schiff bases), while reactions with hydroxylamine or hydrazines produce oximes and hydrazones, respectively. allstudiesjournal.com
The reactivity of the carbonyl group is a balance between the steric hindrance provided by the two bulky aromatic rings and the electronic effects of the substituents. libretexts.orgquora.com
Radical Reaction Mechanisms Initiated by the Chemical Compound
Benzophenone and its derivatives are well-known for their photochemical properties, acting as precursors for radical intermediates upon exposure to ultraviolet (UV) light. mdpi.com
Upon absorption of UV radiation (typically around 330–365 nm), the benzophenone core of the molecule is excited from its ground state to a singlet state (S₁). This is followed by a highly efficient intersystem crossing to a more stable triplet state (T₁). mdpi.com The triplet state has a diradical character, with one unpaired electron on the carbonyl oxygen and another delocalized within the pi system.
This triplet diradical is a potent hydrogen atom abstractor. mdpi.com It can abstract a hydrogen atom from a suitable donor molecule (solvent, substrate, etc.) to generate two new radical species: a ketyl radical centered on the benzophenone moiety and a radical derived from the hydrogen donor. acs.org
The general steps are:
Initiation: Homolytic cleavage of a bond, often facilitated by heat or UV light, to create initial radical species. libretexts.orglumenlearning.comlibretexts.org
Propagation: The initial radical reacts with a stable molecule to form a new radical and the desired product, continuing the chain reaction. libretexts.orglibretexts.org
Termination: Two radical species combine to form a stable, non-radical molecule, ending the chain. libretexts.orgyoutube.com
These highly reactive radical intermediates can be "trapped" or studied using various spectroscopic techniques or by reacting them with specific trapping agents.
Table 2: Key Steps in Radical Generation from this compound
| Step | Process | Description |
|---|---|---|
| 1. Photoexcitation | Absorption of UV light | Molecule is promoted to an excited singlet state (S₁). |
| 2. Intersystem Crossing | S₁ → T₁ | Efficient conversion to the more stable triplet diradical state. |
| 3. H-Abstraction | T₁ + R-H | The triplet state abstracts a hydrogen atom from a donor (R-H). |
| 4. Radical Formation | Generation of Intermediates | Formation of a ketyl radical and a new radical (R•). |
This table outlines the photochemical process leading to the formation of radical intermediates from the title compound.
Homolytic Aromatic Substitution (HAS) involves the addition of a radical to an aromatic ring, followed by the loss of an atom (typically hydrogen) to restore aromaticity. researchgate.netnih.gov The aryl radicals needed for such reactions can be generated through various methods, including the reduction of diazonium salts or the fragmentation of precursors. researchgate.net
In the context of this compound, HAS could occur in two ways:
An externally generated radical could add to one of the aromatic rings of the benzophenone molecule.
A radical generated from the benzophenone molecule itself (for instance, through a different reaction pathway) could undergo an intramolecular or intermolecular HAS reaction.
Base-promoted homolytic aromatic substitution (BHAS) is a notable variant where a base facilitates the process, often under thermal or photochemical conditions, avoiding the need for traditional radical initiators like tin hydrides.
Acid and Base Catalysis in Reactions Involving this compound
The rates and outcomes of reactions involving this compound can be significantly altered by the presence of acids or bases.
Acid Catalysis: In the presence of an acid, the carbonyl oxygen can be protonated. This protonation places a formal positive charge on the oxygen, which can be delocalized to the carbonyl carbon via resonance. This greatly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to attack by weak nucleophiles. Many nucleophilic addition reactions, such as acetal formation and hydration, are catalyzed by acid. pdx.edu
Base Catalysis: Bases can influence reactions in several ways. A strong base can deprotonate a weak nucleophile, converting it into a much more potent one, thereby accelerating nucleophilic addition to the carbonyl group. While this compound lacks acidic alpha-hydrogens adjacent to the carbonyl group, bases can promote other reactions, such as the aforementioned BHAS pathways or elimination reactions in substrates formed from the initial carbonyl addition.
Kinetic and Mechanistic Studies for Reaction Pathway Determination
Investigations Using Kinetic Isotope Effects
No studies specifically investigating the kinetic isotope effects in reactions involving this compound were identified. Such studies would typically involve synthesizing isotopically labeled versions of the molecule (e.g., replacing hydrogen with deuterium (B1214612) at a specific site) and comparing the reaction rates with the unlabeled compound. The magnitude of the observed kinetic isotope effect (kH/kD) would provide insights into the rate-determining step of a reaction and the nature of the transition state. For instance, a significant primary kinetic isotope effect would suggest that a C-H bond at the labeled position is broken in the rate-determining step.
Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound (Note: This table is for illustrative purposes only, as no experimental data was found.)
| Reaction Type | Isotopic Substitution Position | kH/kD | Implied Mechanistic Insight |
|---|---|---|---|
| Photoreduction | Methyl group C-H | Data not available | Would indicate the role of hydrogen abstraction from the methyl group in the rate-determining step. |
Time-Resolved Spectroscopic Monitoring of Intermediates
No literature was found detailing the use of time-resolved spectroscopy to monitor reactive intermediates of this compound. This technique, such as laser flash photolysis, would be instrumental in studying the transient species formed upon photoexcitation of the benzophenone core. For substituted benzophenones, such studies typically allow for the direct observation of the triplet excited state and any subsequent ketyl radicals or radical ions formed during photochemical reactions. The lifetime and spectral characteristics of these intermediates provide crucial information about the reaction mechanism.
Table 2: Hypothetical Transient Species Data for this compound from Time-Resolved Spectroscopy (Note: This table is for illustrative purposes only, as no experimental data was found.)
| Transient Species | Wavelength of Maximum Absorption (λmax, nm) | Observed Lifetime (τ) | Quenching Rate Constant (kq) with [Quencher] |
|---|---|---|---|
| Triplet State | Data not available | Data not available | Data not available |
Synthesis and Exploration of Derivatives and Analogues in Research
Design and Synthesis of Novel 3,5-Dichloro-3'-methylbenzophenone Derivatives
The synthesis of this compound itself and its derivatives commonly employs the Friedel-Crafts acylation reaction. This involves reacting an appropriately substituted benzoyl chloride with a substituted toluene (B28343) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. mdpi.com For instance, the synthesis of the parent compound would typically involve the reaction of 3,5-dichlorobenzoyl chloride with toluene.
The design of novel derivatives often involves molecular hybridization, where the core benzophenone (B1666685) structure is combined with other chemical moieties to create compounds with new functionalities. mdpi.com For example, researchers have designed and synthesized new benzophenone derivatives containing a thiazole (B1198619) nucleus to explore their anti-inflammatory properties. mdpi.com
Another common synthetic strategy involves the preparation of a Grignard reagent from a substituted bromo- or chlorobenzene, which is then reacted with a suitable acylating agent. A patent describes the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584) derivatives by first preparing a Grignard reagent from a 1-bromo-3,5-dichlorosubstituted compound. google.com This Grignard reagent is then reacted with a trifluoroacetyl compound to yield the desired acetophenone (B1666503) derivative. google.com This approach highlights the versatility of organometallic reagents in creating new carbon-carbon bonds and introducing diverse functional groups onto the benzophenone scaffold.
Investigation of Substituent Effects on Electronic Properties and Reactivity
The electronic properties and reactivity of benzophenone derivatives are highly dependent on the nature and position of substituents on the aromatic rings. acs.orgnih.gov The rate of photoreduction, a key reaction for benzophenones, shows a remarkable dependence on ring substitution. acs.orgnih.gov This is largely due to changes in the activation energy of the process, which correlates with the stability of the resulting ketyl radicals. acs.orgnih.gov
Electron-withdrawing groups, like the two chlorine atoms in this compound, generally increase the reactivity of the carbonyl group toward nucleophiles and influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). mdpi.com Conversely, electron-donating groups, such as the methyl group, can modulate these effects.
Studies on various substituted benzophenones have established that these derivatives typically react from an n-π* excited state. acs.orgnih.gov The rate of reactions, such as photoreduction, changes in parallel with the reaction enthalpies, with the stability of the intermediate ketyl radical being a determining factor. acs.orgnih.gov
Computational methods, such as Density Functional Theory (DFT), are frequently used to predict how different substituents will affect electronic properties. acs.orgmdpi.com These calculations can provide insights into HOMO-LUMO energy gaps, which are crucial for understanding the optical and electronic behavior of the molecules, particularly for applications in areas like organic light-emitting diodes (OLEDs). mdpi.comnih.gov For instance, the introduction of an electron-withdrawing nitro group (-NO2) has been shown to lower both HOMO and LUMO energy levels in benzothiazole (B30560) derivatives, thereby reducing the energy gap. mdpi.com
Table 1: Predicted Effects of Substituents on the Electronic Properties of a Benzophenone Core This table is illustrative and based on general chemical principles and findings from related compound classes. Actual values for this compound derivatives would require specific experimental measurement or calculation.
| Substituent at 4'-position | Substituent Type | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap |
| -NO₂ | Electron-Withdrawing | Decrease | Decrease | Decrease |
| -CN | Electron-Withdrawing | Decrease | Decrease | Decrease |
| -H | Neutral | Baseline | Baseline | Baseline |
| -OCH₃ | Electron-Donating | Increase | Increase | Minor Change |
| -N(CH₃)₂ | Strong Electron-Donating | Significant Increase | Increase | Decrease |
Rational Design of Substituted Benzophenones for Specific Research Applications
The rational design of substituted benzophenones is a key strategy in developing molecules for targeted applications, ranging from materials science to medicinal chemistry. researchgate.net Benzophenone's properties as a strong electron acceptor and efficient UV absorber make it an excellent building block for materials used in OLEDs. nih.gov By attaching various electron-donating groups to the benzophenone core, researchers can create donor-acceptor (D-A) type molecules with thermally activated delayed fluorescence (TADF), a desirable property for improving OLED efficiency. nih.govresearchgate.net
In the field of medicinal chemistry, benzophenone derivatives are designed as photoaffinity labels to study hormone-receptor interactions. nih.gov By incorporating a benzophenone moiety into a peptide hormone, scientists can create a photoreactive analog. nih.gov Upon exposure to UV light, this analog can covalently bind to its receptor, allowing for the identification and characterization of the binding site. nih.gov
Furthermore, the design of benzophenone analogues has led to the discovery of potent drug candidates. For example, the optimization of a series of compounds featuring a dichlorinated phenyl ring led to the development of MGL-3196, a highly selective thyroid hormone receptor β agonist. nih.gov This demonstrates how the rational modification of a core structure, including the strategic use of dichloro-substitution, can lead to compounds with improved potency and selectivity for a specific biological target. nih.gov The process often involves creating a library of related compounds and using techniques like quantitative structure-activity relationship (QSAR) studies to identify the molecular features that are crucial for the desired activity. mdpi.comresearchgate.net
Advanced Applications in Organic Synthesis and Materials Chemistry Research
Function as Photoinitiators in Polymerization Research
Benzophenone (B1666685) and its derivatives are well-established as Type II photoinitiators, widely employed in photopolymerization processes. Upon absorption of ultraviolet (UV) light, the benzophenone moiety is excited to a triplet state. It then abstracts a hydrogen atom from a synergist, typically an amine or a thiol, to generate free radicals that initiate the polymerization of monomers like acrylates. The efficiency of benzophenone-based photoinitiators can be influenced by the nature and position of substituents on the aromatic rings.
However, a comprehensive review of scientific databases and research articles reveals a lack of specific studies focused on 3,5-Dichloro-3'-methylbenzophenone as a photoinitiator. Consequently, no data is available regarding its photoinitiation efficiency, mechanism, or performance in the polymerization of common monomers. Research in this area would be necessary to determine the effect of the 3,5-dichloro and 3'-methyl substitution pattern on the compound's photophysical and photochemical properties, such as its absorption spectrum, excited state lifetime, and reactivity towards hydrogen donors. Without such studies, its potential advantages or disadvantages compared to other commercially available benzophenone photoinitiators remain unknown.
Use as Key Synthetic Intermediates in the Construction of Complex Organic Molecules
The benzophenone core is a versatile scaffold in organic synthesis, serving as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and functional materials. The carbonyl group and the aromatic rings of benzophenones can undergo a wide range of chemical transformations, making them valuable building blocks.
Despite the synthetic utility of the benzophenone framework, there is no readily available scientific literature demonstrating the use of this compound as a key synthetic intermediate for the construction of more complex organic molecules. Searches for synthetic routes starting from or utilizing this specific compound as a building block for bioactive molecules or advanced materials have not yielded any published results. Therefore, its role as a strategic intermediate in multi-step organic synthesis has not been established in the current body of scientific knowledge. Further research would be required to explore its reactivity and potential as a precursor to novel chemical entities.
Exploration in Non-Linear Optics (NLO) Research
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO properties of organic molecules are often associated with the presence of π-conjugated systems and electron-donating and -accepting groups, which can lead to large molecular hyperpolarizabilities.
While some substituted benzophenones have been investigated for their NLO properties, there is a notable absence of research into the non-linear optical characteristics of this compound. No studies reporting on the measurement or theoretical calculation of its second- or third-order NLO properties, such as second-harmonic generation (SHG) efficiency or third-order susceptibility, could be found. The influence of the specific substitution pattern of this compound on its potential NLO response remains an unexplored area of materials science research.
Future Research Directions and Emerging Methodologies
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of benzophenone (B1666685) derivatives is a cornerstone of organic chemistry, with traditional methods like Friedel-Crafts acylation being common. nih.gov However, these methods often involve harsh conditions and the use of stoichiometric amounts of Lewis acids, leading to significant waste. Future research will undoubtedly focus on greener and more sustainable synthetic strategies for producing 3,5-Dichloro-3'-methylbenzophenone.
Emerging methodologies that could be applied include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Sonogashira couplings have revolutionized the formation of carbon-carbon bonds. researchgate.net Future work could explore the coupling of a suitably functionalized 3,5-dichlorophenyl derivative with a 3-methylphenyl component using a palladium or other transition metal catalyst. This approach often offers milder reaction conditions and higher functional group tolerance.
C-H Activation/Functionalization: Direct C-H bond activation is a rapidly developing field that offers a more atom-economical approach to synthesis by avoiding the need for pre-functionalized starting materials. nih.gov Research could target the direct acylation of 1,3-dichlorobenzene (B1664543) with 3-methylbenzaldehyde (B113406) or a related derivative, catalyzed by a transition metal.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, often enabling reactions to proceed under mild conditions. youtube.com The development of a photocatalytic route to this compound would represent a significant step towards a more sustainable manufacturing process.
Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. acs.org The development of a continuous flow synthesis for this compound could lead to a more efficient and reproducible production method.
A comparative table of potential synthetic routes is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Friedel-Crafts Acylation | Well-established methodology. | Harsh conditions, catalyst waste. |
| Transition-Metal Catalysis | Milder conditions, high selectivity. | Catalyst cost and removal. |
| C-H Activation | High atom economy. | Selectivity and catalyst development. |
| Photocatalysis | Use of renewable energy, mild conditions. | Catalyst stability and reaction optimization. |
| Flow Chemistry | Improved safety, scalability, and control. | Initial setup cost and optimization. |
Application of Ultrafast Time-Resolved Spectroscopy to Elucidate Reaction Dynamics
Benzophenones are renowned for their rich photochemistry, which is initiated by the absorption of UV light. nih.gov This absorption populates an excited singlet state (S₁) which, in most benzophenones, rapidly undergoes intersystem crossing (ISC) to a triplet state (T₁). acs.org This triplet state is often the key intermediate in subsequent photochemical reactions.
Ultrafast time-resolved spectroscopy techniques, such as femtosecond transient absorption, are essential tools for directly observing these fleeting excited states and the dynamics of their evolution. rsc.orgacs.org For this compound, these techniques could be used to:
Determine the Intersystem Crossing Rate: The substituents on the benzophenone core can significantly influence the rate of ISC. Time-resolved spectroscopy can precisely measure the lifetime of the S₁ state and the formation time of the T₁ state, providing insights into how the chloro and methyl groups affect the spin-orbit coupling responsible for this transition. rsc.orgresearchgate.net
Characterize the Triplet State: The absorption spectrum and lifetime of the triplet state can be determined. This is crucial for understanding its reactivity, as the triplet state can act as a photosensitizer, abstracting hydrogen atoms or transferring its energy to other molecules.
Investigate Solvent Effects: The surrounding solvent can influence the energy levels of the excited states and the dynamics of their relaxation. rsc.org Studying the photophysics of this compound in a range of solvents would provide a more complete picture of its behavior.
Identify Intermediate Species: In some cases, other transient species, such as excited triplet states (T₂) or charge-transfer states, may be involved in the relaxation pathway. acs.orgacs.org Ultrafast spectroscopy can help to identify and characterize these intermediates.
| Spectroscopic Parameter | Information Gained | Relevance |
| S₁ State Lifetime | Rate of intersystem crossing. | Understanding the efficiency of triplet state formation. |
| T₁ State Rise Time | Confirmation of ISC pathway. | Elucidating the primary photophysical event. |
| T₁ State Absorption Spectrum | Electronic structure of the triplet state. | Predicting triplet state reactivity. |
| T₁ State Lifetime | Persistence of the reactive intermediate. | Determining the timescale for subsequent reactions. |
Integrated Experimental and Computational Approaches for Mechanistic Understanding
The combination of experimental data with high-level quantum chemical calculations provides a powerful synergy for a deep and quantitative understanding of molecular properties and reaction mechanisms. nih.govresearchgate.net For this compound, an integrated approach would be highly beneficial.
Computational methods , such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), can be used to:
Predict Molecular Structure and Properties: The ground-state geometry, vibrational frequencies, and electronic properties (e.g., HOMO and LUMO energies) can be calculated and compared with experimental data. researchgate.net
Simulate Spectroscopic Data: UV-Vis absorption spectra can be calculated to aid in the interpretation of experimental results. researchgate.net
Map out Reaction Pathways: The potential energy surfaces for photochemical reactions, such as hydrogen abstraction or energy transfer, can be calculated to understand the feasibility and mechanism of these processes.
Elucidate Substituent Effects: Calculations can systematically probe how the chlorine and methyl groups influence the electronic structure and photophysical properties of the molecule. researchgate.net
Experimental techniques that would complement these calculations include:
X-ray Crystallography: To determine the precise solid-state structure of the molecule. researchgate.net
NMR and IR Spectroscopy: To confirm the molecular structure and provide data for comparison with calculated vibrational frequencies. youtube.com
Electrochemistry: To measure redox potentials, which can be correlated with calculated HOMO/LUMO energies. researchgate.net
By combining these approaches, a comprehensive model of the structure, properties, and reactivity of this compound can be developed. researchgate.net
Exploration of Supramolecular Interactions and Self-Assembly in Advanced Materials Research
Supramolecular chemistry, which focuses on non-covalent interactions, is a key area for the development of advanced materials with novel properties. wur.nlrsc.org The functional groups present in this compound—the aromatic rings, the carbonyl group, and the chlorine atoms—provide multiple sites for engaging in supramolecular interactions.
Future research in this area could explore:
Halogen Bonding: The chlorine atoms on the benzophenone core can act as halogen bond donors, interacting with electron-donating atoms on other molecules. nih.govmdpi.com This directional interaction could be used to control the self-assembly of the molecule into well-defined architectures.
π-π Stacking: The aromatic rings can interact through π-π stacking, another important non-covalent interaction for directing self-assembly. wur.nl
Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the carbonyl group can act as a hydrogen bond acceptor, allowing it to interact with other molecules that do contain acidic protons.
Self-Assembly into Nanostructures: By carefully designing the system, it may be possible to induce the self-assembly of this compound into nanostructures such as nanofibers, vesicles, or gels. rsc.orgunife.it These materials could have interesting optical or electronic properties.
Host-Guest Chemistry: The molecule could potentially act as a guest within a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene, leading to the formation of inclusion complexes with altered properties. wur.nlnih.gov
The exploration of these supramolecular interactions could lead to the development of new materials with applications in areas such as sensing, photocatalysis, and optoelectronics. unife.itnih.govrsc.org
| Supramolecular Interaction | Potential Role in Self-Assembly | Potential Applications |
| Halogen Bonding | Directional control of molecular packing. | Crystal engineering, liquid crystals. |
| π-π Stacking | Formation of columnar or lamellar structures. | Organic electronics, sensors. |
| Hydrogen Bonding (acceptor) | Co-assembly with hydrogen-bond donors. | Functional co-crystals, gels. |
| Host-Guest Interactions | Encapsulation and property modulation. | Drug delivery, sensing. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3,5-Dichloro-3'-methylbenzophenone with high yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,5-dichlorobenzoyl chloride and toluene derivatives. Lewis acids like AlCl₃ (10–20 mol%) in anhydrous dichloromethane at 0–5°C for 6–8 hours are typical. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) yields >85% purity. Monitor reaction progress using TLC (Rf ≈ 0.5) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1660 cm⁻¹ and C-Cl stretches at 750–550 cm⁻¹ .
- NMR : ¹³C NMR shows a ketone carbonyl signal at ~195 ppm; ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 311.0) validates molecular weight .
Q. How can melting point discrepancies in literature be resolved experimentally?
- Methodological Answer : Use differential scanning calorimetry (DSC) for precise determination. Ensure purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm). Compare against certified standards (e.g., benzophenone, mp 47–49°C) .
Advanced Research Questions
Q. How can SHELXL refine the crystal structure of this compound?
- Methodological Answer : Collect high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL with parameters:
- R-factors : Target R₁ < 5%, wR₂ < 10%.
- Twinning : Apply TWIN/BASF commands if data shows pseudo-merohedral twinning.
- Validate via CheckCIF; deposit CIF files in Cambridge Structural Database .
Q. What strategies identify degradation products of this compound under hydrolytic conditions?
- Methodological Answer : Expose the compound to pH 7.4 buffer at 40°C for 72 hours. Analyze hydrolyzates via LC-MS (C18 column, 0.1% formic acid in acetonitrile/water). Major products include 3,5-dichloro-4-methylbenzoic acid (m/z 205.0) and chlorophenolic derivatives. Confirm structures via ¹H NMR and HRMS .
Q. Which computational methods predict the electronic properties of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311G(d,p)) to compute:
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.
- Electrostatic Potential Maps : Highlight electrophilic regions at chloro-substituted aryl rings.
- Compare with experimental UV-Vis spectra (λmax ≈ 280 nm) .
Q. How to resolve conflicting bioactivity data in existing literature?
- Methodological Answer :
- Assay Validation : Use positive controls (e.g., BPA for endocrine disruption assays).
- Purity Verification : Confirm compound purity via HPLC (>98%).
- Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess reproducibility .
Q. What methodologies assess adsorption behavior of this compound on indoor surfaces?
- Methodological Answer :
- Microspectroscopic Imaging : Use AFM-IR to map surface adsorption on silica or polymer films.
- Quartz Crystal Microbalance (QCM-D) : Measure mass uptake (ng/cm²) under controlled humidity (30–70% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
